4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide
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Overview
Description
4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide is a chemical compound known for its diverse applications in scientific research and industry. It is characterized by the presence of a pyrrolidinone ring and a sulfonamide group attached to a phenyl ring. This compound is of interest due to its potential biological activities and its role in various chemical reactions.
Mechanism of Action
Target of Action
It has been found to increase monoclonal antibody production in recombinant chinese hamster ovary cells , suggesting that it may interact with cellular mechanisms related to protein synthesis and secretion.
Mode of Action
The compound appears to exert its effects by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . This suggests that it may interact with cellular energy metabolism and growth regulation pathways.
Biochemical Pathways
Additionally, the compound has been found to suppress the galactosylation on a monoclonal antibody , indicating that it may also affect protein glycosylation pathways.
Result of Action
The primary observed result of the action of 4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide is an increase in monoclonal antibody production in recombinant Chinese hamster ovary cells . This is accompanied by a suppression of cell growth, an increase in cell-specific glucose uptake rate, and an increase in intracellular ATP levels . The compound also suppresses the galactosylation on a monoclonal antibody , which is a critical quality attribute of therapeutic monoclonal antibodies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide typically involves the reaction of N-phenylbenzenesulfonamide with a suitable pyrrolidinone derivative. One common method involves the use of 2,5-dioxopyrrolidin-1-yl chloride as a reactant. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with reagents like sodium azide or thiols, leading to the formation of azide or thiol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium azide in dimethylformamide at room temperature.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Azide or thiol derivatives.
Scientific Research Applications
4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(2,5-dimethylphenyl)benzenesulfonamide
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(4-methylphenyl)benzenesulfonamide
- 4-(2,5-dioxopyrrolidin-1-yl)-N-(3-chlorophenyl)benzenesulfonamide
Uniqueness
4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyrrolidinone ring and the sulfonamide group allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(2,5-dioxopyrrolidin-1-yl)-N-phenylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O4S/c19-15-10-11-16(20)18(15)13-6-8-14(9-7-13)23(21,22)17-12-4-2-1-3-5-12/h1-9,17H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHKWKCJOFGEHA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.